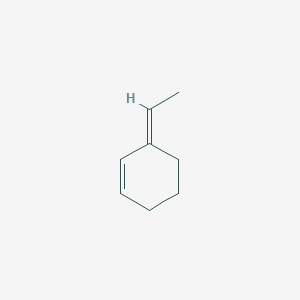
(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one, also known as Benzofuran-1(3H)-one, 2-benzoyl-3,4,5,6-tetrachloro-, (3Z)-3-phenylprop-2-en-1-one, is a synthetic compound that belongs to the class of organic compounds known as benzofurans. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is implicated in the regulation of insulin signaling and glucose homeostasis. This compound has received significant attention in the scientific community due to its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
作用機序
The mechanism of action of (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate-1 (IRS-1), which is a key mediator of insulin signaling. Inhibition of PTP1B leads to increased phosphorylation of IRS-1 and activation of downstream signaling pathways such as the PI3K/Akt pathway. This results in increased glucose uptake and improved glycemic control in diabetic patients.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in animal models and cell culture studies. The compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice and rats. It has also been shown to reduce body weight and improve lipid metabolism in obese mice. In cell culture studies, this compound has been shown to increase glucose uptake in adipocytes and muscle cells.
実験室実験の利点と制限
One of the main advantages of (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one is its high potency and selectivity for PTP1B inhibition. This makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the compound has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one. One area of interest is the development of more soluble analogs of the compound that can be used in a wider range of experimental settings. Another area of interest is the evaluation of the compound's therapeutic potential in human clinical trials. Additionally, further research is needed to understand the long-term safety and efficacy of PTP1B inhibitors in the treatment of metabolic disorders. Finally, the development of combination therapies that target multiple pathways involved in insulin signaling and glucose homeostasis may hold promise for the treatment of these conditions.
合成法
The synthesis of (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one involves the reaction of 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid with benzaldehyde in the presence of a base catalyst such as potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting yellow solid is then purified by recrystallization or column chromatography to obtain the pure compound.
科学的研究の応用
(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. The compound has been shown to be a potent and selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose homeostasis. Inhibition of PTP1B leads to increased insulin sensitivity and glucose uptake, which can improve glycemic control in diabetic patients.
特性
| 19320-04-8 | |
分子式 |
C15H6Cl4O2 |
分子量 |
360 g/mol |
IUPAC名 |
(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one |
InChI |
InChI=1S/C15H6Cl4O2/c16-11-9-8(6-7-4-2-1-3-5-7)21-15(20)10(9)12(17)14(19)13(11)18/h1-6H/b8-6- |
InChIキー |
FPNOCUBXTIXMFU-VURMDHGXSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2 |
同義語 |
3-benzylidene-4,5,6,7-tetrachloro-isobenzofuran-1-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)









![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)


